molecular formula C10H14BrClFN B6218734 1-(4-bromo-3-fluorophenyl)butan-1-amine hydrochloride CAS No. 2751620-42-3

1-(4-bromo-3-fluorophenyl)butan-1-amine hydrochloride

Cat. No.: B6218734
CAS No.: 2751620-42-3
M. Wt: 282.6
InChI Key:
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Description

1-(4-bromo-3-fluorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14BrFN·HCl It is a derivative of butan-1-amine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-fluorophenyl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-fluoroaniline and butan-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-fluorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(4-bromo-3-fluorophenyl)butan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromo-3-fluorophenyl)butan-1-amine
  • 1-(4-chloro-3-fluorophenyl)butan-1-amine
  • 1-(4-bromo-3-chlorophenyl)butan-1-amine

Uniqueness

1-(4-bromo-3-fluorophenyl)butan-1-amine hydrochloride is unique due to the specific combination of bromine and fluorine substitutions on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

2751620-42-3

Molecular Formula

C10H14BrClFN

Molecular Weight

282.6

Purity

95

Origin of Product

United States

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